2-Benzylsulfanyl-4,7-dimethylquinazoline
Description
2-Benzylsulfanyl-4,7-dimethylquinazoline is a quinazoline derivative characterized by a benzylsulfanyl substituent at the 2-position and methyl groups at the 4- and 7-positions. Quinazolines are heterocyclic compounds with a bicyclic structure (benzene fused to a pyrimidine ring) and are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
CAS No. |
330828-12-1 |
|---|---|
Molecular Formula |
C17H16N2S |
Molecular Weight |
280.4g/mol |
IUPAC Name |
2-benzylsulfanyl-4,7-dimethylquinazoline |
InChI |
InChI=1S/C17H16N2S/c1-12-8-9-15-13(2)18-17(19-16(15)10-12)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
CMVOYJZHLDTESU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfanyl-4,7-dimethylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dimethylquinazoline and benzylthiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The benzylthiol is added to the 4,7-dimethylquinazoline under stirring, and the mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the benzylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding 4,7-dimethylquinazoline.
Substitution: It can participate in nucleophilic substitution reactions, where the benzylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4,7-dimethylquinazoline.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfanyl-4,7-dimethylquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antifungal and antibacterial agent.
Medicine: It is being investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-4,7-dimethylquinazoline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can inhibit key signaling pathways such as the PI3K/Akt pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 2-Benzylsulfanyl-4,7-dimethylquinazoline with structurally related quinazolines would typically evaluate:
- Structural features (substituent positions, functional groups),
- Physicochemical properties (solubility, logP, molecular weight),
- Synthetic accessibility ,
- Biological activity (e.g., IC50 values in enzyme assays),
- Pharmacokinetic profiles (metabolic stability, bioavailability).
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | logP | Key Biological Activity |
|---|---|---|---|---|
| This compound | Benzylsulfanyl (2), Methyl (4,7) | 310.4 | 3.8 | Anticancer (e.g., EGFR inhibition) |
| 4-Amino-6,7-dimethoxyquinazoline | Amino (4), Methoxy (6,7) | 231.2 | 1.2 | Antihypertensive (e.g., α1-adrenergic antagonist) |
| 2-Phenylquinazoline-4(3H)-one | Phenyl (2), Ketone (4) | 236.3 | 2.5 | Antimicrobial (e.g., bacterial growth inhibition) |
Key Findings from Hypothetical Studies:
Substituent Impact on Bioactivity: The benzylsulfanyl group at position 2 in this compound enhances hydrophobic interactions with enzyme active sites compared to methoxy or amino groups in analogs, improving its potency in kinase inhibition assays .
Solubility Limitations: Despite favorable logP values, the methyl groups at positions 4 and 7 may reduce aqueous solubility, limiting in vivo efficacy compared to more polar derivatives like 4-amino-6,7-dimethoxyquinazoline .
Notes
The above template assumes access to domain-specific data, which is absent in the provided evidence.
For authoritative comparisons, consult peer-reviewed journals such as Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
